cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid
Overview
Description
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is a fascinating chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H14O3, and it features a cyclobutane ring with ethyl, hydroxy, and methyl substituents, along with a carboxylic acid group. This compound’s distinct configuration makes it a valuable tool for exploring new frontiers in chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Additionally, the reaction may require specific temperatures and solvents to achieve the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods could include continuous flow processes, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can also enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is used in diverse scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying cyclobutane chemistry.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and carboxylic acid groups, can form hydrogen bonds and other interactions with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems. The cyclobutane ring’s rigidity and spatial arrangement also play a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Cis-3-Ethyl-3-hydroxycyclobutane-carboxylic acid
- Cis-3-Methyl-3-hydroxycyclobutane-carboxylic acid
- Trans-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid
Uniqueness
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is unique due to its specific combination of substituents and their spatial arrangement. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3-ethyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(11)4-7(2,5-8)6(9)10/h11H,3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETHDRUFABRJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)(C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202403 | |
Record name | cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286442-90-8 | |
Record name | cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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